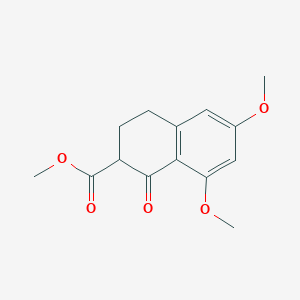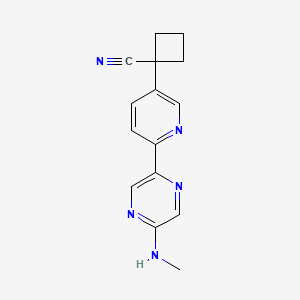
6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-二甲氧基-5-甲基-2-(甲硫基)喹唑啉-4(1H)-酮是一种喹唑啉衍生物。 喹唑啉化合物以其多样的生物活性而闻名,经常被研究用于其潜在的治疗应用。 该化合物以其独特的结构特征,可能表现出有趣的化学和生物学特性。
准备方法
合成路线和反应条件
6,7-二甲氧基-5-甲基-2-(甲硫基)喹唑啉-4(1H)-酮的合成通常涉及以下步骤:
起始原料: 合成可能从商业上可获得的起始原料开始,例如 2-氨基-5-甲基苯甲酸和二甲氧基苯。
中间体的形成: 起始原料经历一系列反应,包括硝化、还原和环化,形成中间体化合物。
最终产物: 然后将中间体进行甲基化和硫化反应,得到最终产物。
工业生产方法
该化合物的工业生产方法可能涉及优化合成路线以最大限度地提高产率和纯度。 这可能包括使用催化剂、控制反应条件以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
6,7-二甲氧基-5-甲基-2-(甲硫基)喹唑啉-4(1H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将该化合物转化为其相应的胺或醇衍生物。
取代: 在适当条件下,甲氧基和甲硫基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 通常使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 取代反应可能涉及卤素、亲核试剂或亲电试剂等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生亚砜或砜,而取代反应可以引入各种官能团。
科学研究应用
6,7-二甲氧基-5-甲基-2-(甲硫基)喹唑啉-4(1H)-酮可能具有多种科学研究应用,包括:
化学: 作为合成更复杂分子的构建块。
生物学: 作为探针用于研究生物通路。
医学: 研究其药理特性以进行潜在的治疗应用。
工业: 用于开发新材料或作为化学反应的催化剂。
作用机制
6,7-二甲氧基-5-甲基-2-(甲硫基)喹唑啉-4(1H)-酮的作用机制将取决于其与分子靶标的特定相互作用。 这可能涉及与酶、受体或其他蛋白质结合,导致生物通路调节。 需要进行详细研究以阐明确切机制。
相似化合物的比较
类似化合物
喹唑啉: 具有更简单结构的母体化合物。
4(3H)-喹唑啉酮: 具有不同取代模式的类似化合物。
2-甲硫基喹唑啉: 具有类似甲硫基但整体结构不同的化合物。
独特性
6,7-二甲氧基-5-甲基-2-(甲硫基)喹唑啉-4(1H)-酮以其独特的取代模式而独一无二,与其他喹唑啉衍生物相比,这种模式可能赋予其独特的化学和生物学特性。
属性
CAS 编号 |
828258-34-0 |
|---|---|
分子式 |
C12H14N2O3S |
分子量 |
266.32 g/mol |
IUPAC 名称 |
6,7-dimethoxy-5-methyl-2-methylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O3S/c1-6-9-7(5-8(16-2)10(6)17-3)13-12(18-4)14-11(9)15/h5H,1-4H3,(H,13,14,15) |
InChI 键 |
XAWGXKFSOOGYSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC(=C1OC)OC)N=C(NC2=O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-(Methylthio)phenyl)-1,3-diazaspiro[4.5]dec-3-ene](/img/structure/B11855327.png)
![tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B11855333.png)





![[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11855367.png)

![3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11855375.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B11855381.png)


